molecular formula C22H24N2O3 B2984357 1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine CAS No. 301682-72-4

1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine

Cat. No. B2984357
CAS RN: 301682-72-4
M. Wt: 364.445
InChI Key: LFKQPLWLQJISDW-UHFFFAOYSA-N
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Description

“1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine” is a chemical compound with the linear formula C22H23NO3 . It is part of a class of compounds known as benzofurans, which are found in both natural and synthetic forms and have a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of “1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine” is characterized by a benzofuran core, which is a bicyclic structure consisting of a fused benzene and furan ring . The compound also features an ethoxy group and a phenyl group attached to the benzofuran core, as well as a carbonyl group linking the core to a 4-methylpiperazine ring .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound “1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine” are currently unknown

Mode of Action

It’s known that benzofuran derivatives can exhibit various biological activities, including antimicrobial properties . The specific interactions between this compound and its targets, as well as the resulting changes, need to be elucidated through further studies.

Biochemical Pathways

Benzofuran derivatives have been shown to impact various biochemical processes , but the specific pathways influenced by this compound remain to be identified.

Result of Action

Benzofuran derivatives have been associated with a range of biological effects, including antimicrobial activity

properties

IUPAC Name

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-3-26-17-9-10-19-18(15-17)20(21(27-19)16-7-5-4-6-8-16)22(25)24-13-11-23(2)12-14-24/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKQPLWLQJISDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine

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